4-Amino-5-hydroxy-6-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
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Overview
Description
EINECS 260-016-0, also known as allyl decanoate, is a chemical compound with the molecular formula C13H24O2. It is an ester formed from decanoic acid and allyl alcohol. This compound is commonly used in the fragrance and flavor industry due to its fruity odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl decanoate can be synthesized through the esterification reaction between decanoic acid and allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of allyl decanoate involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity allyl decanoate.
Chemical Reactions Analysis
Types of Reactions
Allyl decanoate undergoes various chemical reactions, including:
Oxidation: Allyl decanoate can be oxidized to form corresponding aldehydes and acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Decanoic acid and allyl aldehyde.
Reduction: Allyl alcohol and decanol.
Substitution: Various substituted allyl derivatives depending on the nucleophile used.
Scientific Research Applications
Allyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyl and decanoate groups into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance and flavor industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of allyl decanoate involves its hydrolysis in the presence of water or enzymes to release allyl alcohol and decanoic acid. These hydrolysis products can then interact with various molecular targets in biological systems. For example, allyl alcohol can undergo further oxidation to form acrolein, which is a reactive compound that can interact with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Allyl acetate: Another ester with similar reactivity but different odor properties.
Methyl decanoate: Similar ester but with a methyl group instead of an allyl group.
Ethyl decanoate: Similar ester with an ethyl group.
Uniqueness
Allyl decanoate is unique due to its specific combination of the allyl group and decanoate moiety, which imparts distinct fruity odor characteristics. This makes it particularly valuable in the fragrance and flavor industry compared to other similar esters.
Properties
CAS No. |
56148-97-1 |
---|---|
Molecular Formula |
C36H28N8O10S2 |
Molecular Weight |
796.8 g/mol |
IUPAC Name |
5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H28N8O10S2/c1-19-15-21(3-13-28(19)40-38-25-7-11-27(45)12-8-25)22-4-14-29(20(2)16-22)41-43-35-31(56(52,53)54)18-23-17-30(55(49,50)51)34(33(37)32(23)36(35)46)42-39-24-5-9-26(10-6-24)44(47)48/h3-18,45-46H,37H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChI Key |
VNZFMWKUROCPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)C)N=NC6=CC=C(C=C6)O |
Origin of Product |
United States |
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